5-Bromo-2-fluoro-4-methoxy-3-methylbenzaldehyde
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Overview
Description
5-Bromo-2-fluoro-4-methoxy-3-methylbenzaldehyde is an organic compound with the molecular formula C9H8BrFO2 It is a derivative of benzaldehyde, featuring bromine, fluorine, methoxy, and methyl substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-4-methoxy-3-methylbenzaldehyde typically involves multi-step organic reactions. One common method includes the bromination of 2-fluoro-4-methoxy-3-methylbenzaldehyde using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluoro-4-methoxy-3-methylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 5-Bromo-2-fluoro-4-methoxy-3-methylbenzoic acid.
Reduction: 5-Bromo-2-fluoro-4-methoxy-3-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-fluoro-4-methoxy-3-methylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoro-4-methoxy-3-methylbenzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-fluoro-4-methoxybenzaldehyde
- 5-Bromo-2-fluoro-3-methylbenzaldehyde
- 5-Bromo-4-methoxy-3-methylbenzaldehyde
Uniqueness
5-Bromo-2-fluoro-4-methoxy-3-methylbenzaldehyde is unique due to the specific combination of substituents on the benzene ring, which can influence its reactivity and interactions in chemical and biological systems. The presence of both bromine and fluorine atoms, along with the methoxy and methyl groups, provides a distinct set of properties that can be leveraged in various applications.
Properties
IUPAC Name |
5-bromo-2-fluoro-4-methoxy-3-methylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-5-8(11)6(4-12)3-7(10)9(5)13-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPJHUUCEOZIQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1OC)Br)C=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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